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Compound of Interest

1H-Inden-1-one, 3-(4-
Compound Name:

methoxyphenyl)-5,6-dimethyl-
CAS No.: 705255-92-1

Cat. No.: B12522217

Get Quote

Introduction & Retrosynthetic Analysis

The 3-aryl-1H-inden-1-one core is a rigid bicyclic ketone featuring an enone system. Its planar
architecture allows for DNA intercalation and enzyme pocket binding (e.g., COX-2, tubulin
polymerization inhibition).

From a retrosynthetic perspective, the construction of this scaffold faces two primary
challenges: regiocontrol of the aryl substituent at the C3 position and closure of the five-
membered ring.

+ Path A (C-H Activation): Disconnection at the C2-C3 and C1-C7a bonds, utilizing a directing
group (DG) on an aryl backbone to capture an internal alkyne.

+ Path B (Acid-Mediated): Disconnection at the C1-C2 bond via activation of a benzoic acid
derivative and subsequent "aryl swapping" cyclization with an alkyne.

Method A: Rhodium(lll)-Catalyzed C-H Annulation
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This protocol utilizes Cp*Rh(lll) catalysis to activate the ortho-C—H bond of a nitrone or similar
directing group, followed by insertion of an internal alkyne. It is superior to traditional Pd-
catalyzed methods when high functional group tolerance and redox-neutral conditions are
required.

Mechanism of Action

The reaction proceeds via a directed C—H activation to form a rhodacycle, followed by alkyne
coordination and insertion. The unique aspect of this pathway is the N—O bond cleavage (in
nitrones) or dehydration, leading to the indenone core.
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Caption: Figure 1. Catalytic cycle for Rh(lll)-mediated annulation of arylnitrones with alkynes.

Experimental Protocol

Target: Synthesis of 2,3-Diphenylindenone (Standard Model)

Reagents:

N-tert-butyl-a-phenylnitrone (0.2 mmol)

Diphenylacetylene (0.24 mmol, 1.2 equiv)

[Cp*RNCI2]2 (2.5 mol%)

AgSbF6 (10 mol%)

Solvent: 1,2-Dichloroethane (DCE) or Toluene (2.0 mL)
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Step-by-Step Procedure:

o Catalyst Activation: In a glovebox or under N2, weigh [Cp*RhCI2]2 (3.1 mg) and AgSbF6 (6.9
mg) into a dried 15 mL screw-cap reaction tube. Add 1.0 mL of anhydrous DCE and stir for 5
minutes to generate the active cationic Rh(lll) species.

e Substrate Addition: Add the nitrone (35.4 mg) and diphenylacetylene (42.8 mg) to the
mixture. Rinse the weighing boats with the remaining 1.0 mL of DCE and add to the tube.

e Reaction: Seal the tube and heat to 110 °C in an oil bath for 16—24 hours. The solution
typically turns dark.

e Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to
remove silver salts and insoluble rhodium residues. Wash the pad with CH2CI2 (10 mL).

 Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash
chromatography (Eluent: Hexanes/EtOAc 10:1 to 5:1).

 Validation: The product should appear as a yellow/orange solid. Confirm structure via 1H
NMR (distinct lack of nitrone methine proton) and 13C NMR (carbonyl peak ~196 ppm).

Key Parameter Optimization:

Variable Condition Outcome
Solvent DCE Optimal yield (85-92%).
Low conversion (<30%) due to
Solvent THF S
coordination inhibition.
Essential for chloride
Additive AgSbF6 abstraction. AgOACc is less
effective.
Incomplete conversion; C-H
Temp <80°C

activation is rate-limiting.
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Method B: Metal-Free Triflic Anhydride Mediated
"Aryl Swapping"
This method is ideal for labs avoiding heavy metals or requiring specific substitution patterns

not accessible via C-H activation. It utilizes a "swapping" mechanism where the aryl group of
the starting benzoic acid ends up at the C3 position of the indenone.[1]

Mechanism of Action

The reaction is driven by the activation of a benzoic acid with triflic anhydride (Tf20) to form a
mixed anhydride. Reaction with an alkyne generates a vinyl cation intermediate.[1] An
intramolecular Friedel-Crafts cyclization followed by a ring-opening/rearrangement sequence

("aryl swapping") yields the indenone.
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Caption: Figure 2. Mechanistic pathway of Tf20-mediated aryl swapping synthesis.

Experimental Protocol

Target: Synthesis of 3-(4-Fluorophenyl)indenone
Reagents:

¢ Benzoic acid (0.65 mmol)[1]
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1-Ethynyl-4-fluorobenzene (0.50 mmol)

Triflic anhydride (Tf20) (0.65 mmol, 1.3 equiv)

2,6-Lutidine (0.60 mmol, 1.2 equiv)

Solvent: 1,2-Dichloroethane (DCE) or Mechanochemical (Ball Mill)

Step-by-Step Procedure (Solution Phase):

Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon.

e Charging: Add benzoic acid (79 mg) and 2,6-lutidine (64 mg) to the flask. Add DCE (3 mL)
and cool to 0 °C.

o Activation: Dropwise add Tf20 (183 mg) via syringe. Stir at 0 °C for 10 minutes to form the
benzoyl triflate in situ.

o Addition: Add the alkyne (60 mg) dissolved in DCE (1 mL) to the reaction mixture.

o Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C for 2—4
hours. Monitor by TLC (the intermediate forms rapidly, rearrangement takes time).

e Quenching: Quench with sat. NaHCO3 (10 mL). Extract with CH2CI2 (3 x 15 mL).

 Purification: Dry organics over Na2S0O4, concentrate, and purify via silica chromatography
(Hexanes/EtOAC).

Critical Troubleshooting:

e Moisture Sensitivity: Tf20 is extremely sensitive. If the yield is low (<40%), ensure the Tf20
is fresh (colorless, not brown/black).

o Base Choice: 2,6-Lutidine is preferred over pyridine to prevent nucleophilic attack on the
triflate intermediate (steric hindrance).

o Regioselectivity: This method is highly regioselective for 3-arylindenones due to the specific
migration mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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